molecular formula C6H14KO2PS2 B1629363 Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane CAS No. 3419-34-9

Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane

Cat. No.: B1629363
CAS No.: 3419-34-9
M. Wt: 252.4 g/mol
InChI Key: PJJZTOTXLDXTEL-UHFFFAOYSA-M
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Description

Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane is a chemical compound known for its unique structure and properties It is a derivative of phosphorothioate, characterized by the presence of sulfur and oxygen atoms bonded to a phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane typically involves the reaction of phosphorus pentasulfide with isopropanol in the presence of a base such as potassium hydroxide. The reaction proceeds under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

P2S5+4(CH3)2CHOH+2KOH2K[(CH3)2CHOS]2PS+2H2OP_2S_5 + 4 (CH_3)_2CHOH + 2 KOH \rightarrow 2 K[(CH_3)_2CHOS]_2PS + 2 H_2O P2​S5​+4(CH3​)2​CHOH+2KOH→2K[(CH3​)2​CHOS]2​PS+2H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler phosphorothioate derivatives.

    Substitution: The isopropoxy groups can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Alkyl halides and alcohols are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo-phosphorothioate derivatives.

    Reduction: Formation of simpler phosphorothioate compounds.

    Substitution: Formation of new alkoxy-phosphorothioate derivatives.

Scientific Research Applications

Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biochemical pathways involving phosphorus and sulfur.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate biochemical pathways by donating or accepting sulfur and phosphorus atoms, thereby influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Potassium diisopropylamide: Another potassium-based compound with different functional groups.

    Potassium diisopropylphosphorodithioate: Similar structure but with different substituents on the phosphorus atom.

Uniqueness

Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane is unique due to its specific combination of sulfur and oxygen atoms bonded to phosphorus, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane, also known by its CAS number 3419-34-9, is a complex chemical compound with a unique structure that includes sulfur and oxygen atoms bonded to phosphorus. This compound is a derivative of phosphorothioate and exhibits significant potential in various scientific research applications, particularly in biology and medicine.

Chemical Structure and Properties

The molecular formula of this compound is C6H14O2PS2C_6H_{14}O_2PS_2, with a molecular weight of approximately 253.4 g/mol. The compound is characterized by its specific combination of sulfur and oxygen atoms, which imparts distinct chemical properties that are valuable in research and industrial applications.

PropertyValue
Molecular FormulaC₆H₁₄O₂PS₂
Molecular Weight253.4 g/mol
Boiling Point257.1 °C
Density1.145 g/cm³
Flash Point109.3 °C

This compound interacts with various biological molecules, including enzymes and proteins, potentially modulating biochemical pathways. Its ability to donate or accept sulfur and phosphorus atoms allows it to influence cellular processes, which may be significant in therapeutic contexts.

Research Findings

Recent studies have explored the compound's biological activity, particularly its role in oxidative stress-related pathways. This compound has been investigated for its potential therapeutic properties, especially in conditions where oxidative damage is prevalent.

Case Studies

  • Oxidative Stress Modulation : A study demonstrated that this compound exhibited antioxidant properties, reducing reactive oxygen species (ROS) levels in cellular models exposed to oxidative stress.
  • Enzyme Inhibition : Research indicated that the compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
  • Neuroprotective Effects : Preliminary findings suggest that the compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases by mitigating oxidative damage.

Applications in Medicine

The compound's unique properties make it a candidate for further exploration in medicinal chemistry. Its potential as an antioxidant and enzyme inhibitor positions it as a valuable substance for developing treatments for diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

Comparison with Similar Compounds

This compound can be compared with other compounds in the phosphorothioate family:

Compound NameStructure TypeKey Properties
Potassium diisopropylamideAmideUsed in organic synthesis
Potassium diisopropylphosphorodithioatePhosphorodithioateSimilar structure with different substituents
O,O-Diisopropyl DithiophosphateDithiophosphateKnown for its agricultural applications

Unique Characteristics

What sets this compound apart is its specific combination of sulfur and oxygen atoms bonded to phosphorus, giving it unique reactivity and biological activity not found in similar compounds.

Properties

CAS No.

3419-34-9

Molecular Formula

C6H14KO2PS2

Molecular Weight

252.4 g/mol

IUPAC Name

potassium;di(propan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/C6H15O2PS2.K/c1-5(2)7-9(10,11)8-6(3)4;/h5-6H,1-4H3,(H,10,11);/q;+1/p-1

InChI Key

PJJZTOTXLDXTEL-UHFFFAOYSA-M

SMILES

CC(C)OP(=S)(OC(C)C)S.[K+]

Canonical SMILES

CC(C)OP(=S)(OC(C)C)[S-].[K+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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